molecular formula C10H7ClF6N2O2S B3042961 N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide CAS No. 680579-96-8

N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide

Cat. No. B3042961
CAS RN: 680579-96-8
M. Wt: 368.68 g/mol
InChI Key: YYABOKCHUABDAS-UHFFFAOYSA-N
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Description

N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the balance of electrolytes and fluids in various organs of the human body, including the lungs, pancreas, and intestines. CFTR dysfunction is associated with several genetic disorders, including cystic fibrosis (CF), which affects approximately 70,000 people worldwide. CFTRinh-172 has been shown to selectively inhibit CFTR channel activity and has become an essential tool for investigating the physiology and pathophysiology of CFTR.

Scientific Research Applications

Organocatalysis

This compound can be used in organocatalysis . Organocatalysts are small organic molecules that can accelerate chemical reactions. They are a key feature in many organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Catalyst Development

The compound is a privileged motif for catalyst development . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction. They are crucial in many industrial processes.

Fragment-Based Covalent Ligand Discovery

This compound can be used as a “scout” fragment in fragment-based covalent ligand discovery . This process involves identifying small chemical fragments, which may bind only weakly to the biological target, and then linking them together to produce more potent compounds.

Targeted Protein Degradation

It can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This is a therapeutic strategy that aims to selectively degrade disease-causing proteins in the body.

Synthesis of Antanacathartic Drugs

The compound is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting .

Activation of Small Molecules

The compound can be used in the activation of small molecules such as CO2 . This activation can be used in the synthesis of heterocycles and other aromatic systems .

properties

IUPAC Name

N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2-chloroethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF6N2O2S/c11-4-8(18)19-22(20,21)7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYABOKCHUABDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(CCl)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)/N=C(/CCl)\N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide

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